molecular formula C10H15Cl2N B13465739 {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride

{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride

Cat. No.: B13465739
M. Wt: 220.14 g/mol
InChI Key: LEUGBGSSSDAZGR-UHFFFAOYSA-N
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Description

{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of dimethylamine and is characterized by the presence of a chloromethyl group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride typically involves the reaction of 4-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:

4-(Chloromethyl)benzyl chloride+Dimethylamine[4-(Chloromethyl)phenyl]methyldimethylamine hydrochloride\text{4-(Chloromethyl)benzyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} 4-(Chloromethyl)benzyl chloride+Dimethylamine→[4-(Chloromethyl)phenyl]methyldimethylamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine.

    Oxidation: Formation of {[4-(Formyl)phenyl]methyl}dimethylamine.

    Reduction: Formation of {[4-(Methyl)phenyl]methyl}dimethylamine.

Scientific Research Applications

{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound can also participate in signaling pathways by acting as a ligand for specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine
  • {[4-(Formyl)phenyl]methyl}dimethylamine
  • {[4-(Methyl)phenyl]methyl}dimethylamine

Uniqueness

{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C10H14ClN.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8H2,1-2H3;1H

InChI Key

LEUGBGSSSDAZGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CCl.Cl

Origin of Product

United States

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